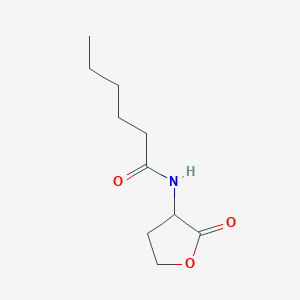

N-(2-氧代氧杂环丙烷-3-基)己酰胺

描述

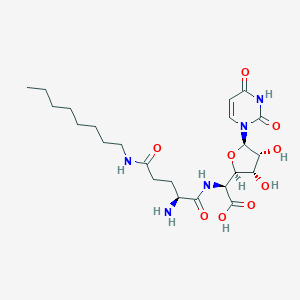

“N-(2-oxooxolan-3-yl)hexanamide” is a chemical compound with the molecular formula C10H17NO3 . It is also known as N-Caproyl-DL-homoserine lactone and N-Hexanoyl-DL-homoserine lactone .

Molecular Structure Analysis

The molecular structure of “N-(2-oxooxolan-3-yl)hexanamide” consists of a hexanamide chain attached to a 2-oxooxolan-3-yl group . The average mass of the molecule is 199.247 Da and the monoisotopic mass is 199.120850 Da .

Physical And Chemical Properties Analysis

“N-(2-oxooxolan-3-yl)hexanamide” has a density of 1.1±0.1 g/cm3, a boiling point of 434.0±34.0 °C at 760 mmHg, and a flash point of 216.3±25.7 °C . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . The compound has a polar surface area of 55 Å2 and a molar volume of 184.1±5.0 cm3 .

科学研究应用

Plant Growth Promotion

N-Hexanoyl-DL-homoserine lactone has been found to promote plant growth and induce systemic tolerance to drought and salt stress in plants . It’s used in the study of microbial mediation of crop abiotic stress tolerance .

Interaction with Plant Hormones

This compound influences the expression of several genes associated with cell growth and those regulated by growth hormones . It alters the auxin to cytokinin ratio, which could potentially tune plant growth to the microbial composition of the rhizosphere .

Quorum Sensing in Bacteria

N-Hexanoyl-DL-homoserine lactone is a bacterial quorum-sensing signaling molecule. Quorum sensing is a system of stimulus and response correlated to population density. It regulates gene expression in gram-negative bacteria, such as Echerichia and Salmonella .

Chemoattractant for Human Immune Cells

Some N-acylhomoserine lactones (AHLs), including N-Hexanoyl-DL-homoserine lactone, are potent chemoattractants for human immune cells such as neutrophils .

Suppression of Fungal Infections in Plants

Application of N-Hexanoyl-DL-homoserine lactone to tomato leaves suppresses the development of lesions induced by the plant pathogenic fungi B. cinerea .

Enhancement of Plant Growth in Hydroponic Systems

When applied to A. thaliana seedlings in a hydroponic growth system at a concentration of 10 µM, N-Hexanoyl-DL-homoserine lactone increases root length and shoot diameter .

未来方向

“N-Hexanoyl-L-homoserine lactone” has diverse applications, including the regulation of virulence in general and in cystic fibrosis, infection prevention, slime and biofilm reduction in commercial agriculture and aquaculture industries, food spoilage prevention, and septicemia in fish . These applications suggest potential future directions for research and development involving this compound.

属性

IUPAC Name |

N-(2-oxooxolan-3-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFKKPDLNLCPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347943 | |

| Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxooxolan-3-yl)hexanamide | |

CAS RN |

106983-28-2 | |

| Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)

![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)